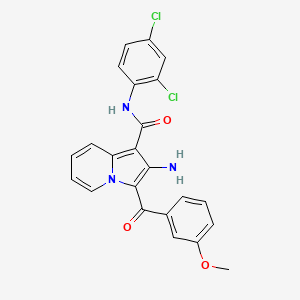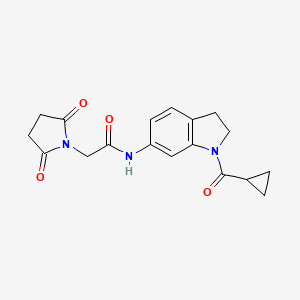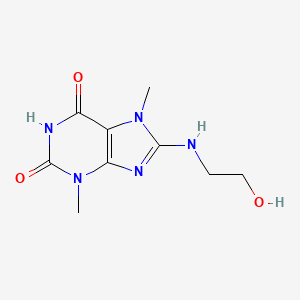
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H2BrClFNO4 It is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzoic acid core
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
The compound’s mode of action involves several chemical reactions. The nitro group (−NO2) in the compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The bromine, chlorine, and fluorine atoms in the compound can participate in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways in the body.
Pharmacokinetics
The compound’s boiling point is predicted to be 3769±420 °C, and its density is predicted to be 1967±006 g/cm3 . These properties could influence its bioavailability in the body.
Result of Action
The compound’s nitro group and halogen atoms could potentially cause various chemical reactions, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by such factors .
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms under controlled conditions.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.
Oxidation Reactions: The aromatic ring can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like halogens (Br2, Cl2) and catalysts (FeCl3) are commonly used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin chloride (SnCl2) in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 4-Bromo-2-chloro-5-fluoro-3-aminobenzoic acid.
Oxidation: Formation of carboxylated derivatives.
Scientific Research Applications
4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Comparison: 4-Bromo-2-chloro-5-fluoro-3-nitrobenzoic acid is unique due to the specific arrangement of halogens and the nitro group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of bromine and chlorine atoms can significantly influence its electrophilic substitution reactions and biological activity.
Properties
IUPAC Name |
4-bromo-2-chloro-5-fluoro-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO4/c8-4-3(10)1-2(7(12)13)5(9)6(4)11(14)15/h1H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUIPUQNJWHDLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]sulfamoyl}phenyl)acetamide](/img/structure/B2407531.png)

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2407537.png)

![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2407539.png)

![1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2407541.png)


![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

![ethyl 2-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)
![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)

